molecular formula C22H27NO2 B1419448 Ethyl 5-(dibenzylamino)-2-methylidenepentanoate CAS No. 1197518-33-4

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate

Cat. No. B1419448
M. Wt: 337.5 g/mol
InChI Key: IFPWUVGACBPNMT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity of the compound.


Scientific Research Applications

Nonlinear Optical Properties for Photonic Applications

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate and its derivatives have been studied for their third-order nonlinear optical properties. These properties are significant for potential applications in photonic devices due to their high nonlinear optical behavior and processability. One such study investigated these properties using the single beam Z-scan technique with nanosecond laser pulses, highlighting the material's promise in photonics (Nair et al., 2022).

Applications in Organic Synthesis

This compound has been utilized in various organic synthesis processes. For instance, it played a role in the synthesis of 5-methylene-2-cyclopentenones, showcasing its utility in creating complex organic structures (Duetsch et al., 1994). Additionally, it has been used in the preparation of fused 3-aminopyranones and azolo- and azinopyrimidin-4(4H)-ones (Soršak et al., 1998).

Role in Photoreactions and Photocyclization

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate has shown significant potential in photoreactions and photocyclization. This includes studies on photocyclization via remote hydrogen migration to produce azalactones (Hasegawa et al., 1990), and biradical cyclization via remote-proton transfer (Hasegawa et al., 1993). These studies demonstrate the compound's potential in the field of photochemistry.

Application in Solid-State Photoreactions

In solid-state chemistry, ethyl 5-(dibenzylamino)-2-methylidenepentanoate undergoes efficient [2+2]photocycloaddition, indicating its utility in solid-state photoreactions. This is highlighted by the study where UV irradiation led to the formation of specific dimer structures (Hasegawa et al., 2001).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


properties

IUPAC Name

ethyl 5-(dibenzylamino)-2-methylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-3-25-22(24)19(2)11-10-16-23(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-9,12-15H,2-3,10-11,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPWUVGACBPNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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